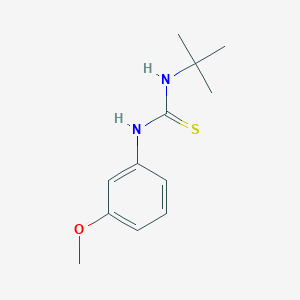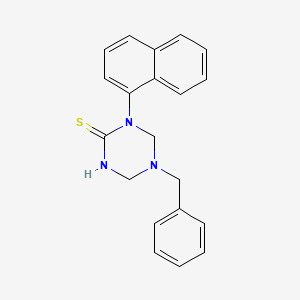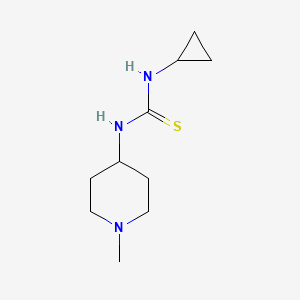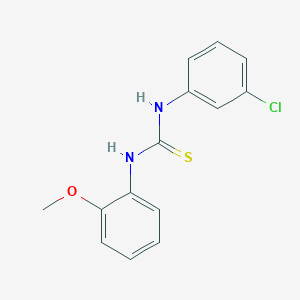
1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine, also known as MeOPP, is a piperazine derivative that has gained significant attention in recent years due to its potential applications in scientific research. MeOPP is a structural analog of the well-known piperazine compound, 1-(4-methoxyphenyl)piperazine (MeOP), which has been extensively studied for its effects on the central nervous system. MeOPP is believed to possess similar properties to MeOP, but with enhanced potency and selectivity for certain receptors. In
作用機序
The mechanism of action of 1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine is not fully understood, but it is believed to involve the modulation of neurotransmitter signaling in the brain. 1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine has been shown to bind selectively to the serotonin 5-HT2A and 5-HT2C receptors, which are G protein-coupled receptors that play a key role in the regulation of serotonin signaling. 1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine may also interact with other receptors and ion channels in the brain, leading to changes in neuronal activity and neurotransmitter release.
Biochemical and Physiological Effects:
1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine can activate the 5-HT2A and 5-HT2C receptors, leading to changes in intracellular signaling pathways and gene expression. In vivo studies have shown that 1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine can modulate the activity of certain brain regions, including the prefrontal cortex and hippocampus, and alter behavior in animal models. 1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine has also been shown to have potential therapeutic applications in the treatment of certain psychiatric and neurological disorders, although further research is needed to fully understand its effects.
実験室実験の利点と制限
1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine has several advantages for use in scientific research. It is relatively easy to synthesize with high purity and yield, and it has been shown to have potent and selective effects on certain receptors in the brain. 1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine is also stable under a variety of conditions, making it suitable for use in a wide range of experiments. However, there are also some limitations to the use of 1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine. It can be difficult to obtain in large quantities, and its effects on other receptors and ion channels in the brain are not fully understood. Additionally, the potential for off-target effects and toxicity must be carefully considered when designing experiments using 1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine.
将来の方向性
There are several future directions for research on 1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine. One area of interest is in the development of new analogs with enhanced potency and selectivity for specific receptors. Another area of interest is in the use of 1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine as a tool for studying the structure and function of the 5-HT2A and 5-HT2C receptors, as well as their interactions with other molecules. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine in vitro and in vivo, as well as its potential therapeutic applications in the treatment of psychiatric and neurological disorders.
合成法
1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine can be synthesized using a variety of methods. One common method involves the reaction of 4-methylbenzyl chloride with 3-thienylmethanamine in the presence of a base such as sodium hydroxide. The resulting intermediate is then cyclized using a piperazine derivative such as 1,4-dibromobutane to yield 1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine. Other synthesis methods involve the use of different starting materials or reaction conditions, but all result in the formation of 1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine with high purity and yield.
科学的研究の応用
1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine has been shown to have potential applications in several areas of scientific research. One of the most promising areas is in the study of the central nervous system. 1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine has been found to bind selectively to certain receptors in the brain, including the serotonin 5-HT2A and 5-HT2C receptors. These receptors are involved in a variety of physiological processes, including mood regulation, cognition, and appetite control. 1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine has also been shown to have potential as a tool for studying the structure and function of these receptors, as well as their interactions with other molecules.
特性
IUPAC Name |
1-(4-methylphenyl)-4-(thiophen-3-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2S/c1-14-2-4-16(5-3-14)18-9-7-17(8-10-18)12-15-6-11-19-13-15/h2-6,11,13H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBLFUDACGRQMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-4-(3-thienylmethyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[2,4-bis(methylsulfonyl)phenyl]piperidine](/img/structure/B5878927.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-phenyl-2-propen-1-amine](/img/structure/B5878944.png)

![1'-allyl-4',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5878968.png)
![N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5878971.png)
